Diphenoxymethane

Description

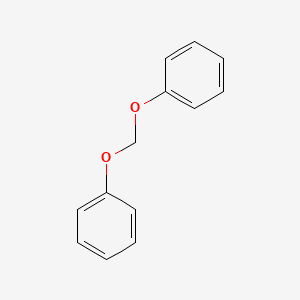

Diphenoxymethane (CAS 4442-41-5) is an ether compound featuring two phenoxy groups linked via a central methylene bridge. Its structure, (PhO)₂CH₂, confers stability and low reactivity, making it valuable in synthetic chemistry and materials science. The compound is synthesized through reactions involving phenols and methylene donors. For example, 2,6-di-isopropylphenol reacts exclusively to form this compound under specific conditions, highlighting its structural sensitivity to steric effects . Applications include its use as a reliable NMR internal standard due to its high boiling point, inertness, and distinct spectral signature , as well as its role in molecular junctions for enhancing thermal conductance in nanomaterials .

Propriétés

IUPAC Name |

phenoxymethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXLTXPNXYLCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196167 | |

| Record name | 1,1'-(Methylenebis(oxy))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-41-5 | |

| Record name | Diphenoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(Methylenebis(oxy))bisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(Methylenebis(oxy))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[methylenebis(oxy)]bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Diphenoxymethane can be synthesized through different methods. One common synthetic route involves the reaction of paraformaldehyde with phenol in the presence of a molecular sieve solid acid catalyst . This method is advantageous due to its high yield and efficiency. Another method involves the Suzuki coupling reaction using phenylboronic acid and benzyl chloride, with cesium carbonate and tetrabutylammonium bromide as reagents .

Analyse Des Réactions Chimiques

Diphenoxymethane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into diphenylmethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.

Common Reagents and Conditions: Reagents such as sodium amide, n-bromobutane, and various alkyl halides are commonly used in these reactions.

Major Products: The major products formed include diphenylmethanol, quinones, and various substituted derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Diphenoxymethane in Phase-Transfer Catalysis

One notable application of this compound is in the synthesis of organic compounds through phase-transfer catalysis. Research has demonstrated that the formation of this compound from phenol and other reactants can be significantly accelerated using this technique, achieving yields greater than 95% . This method enhances the efficiency of reactions involving this compound, making it a valuable compound in synthetic organic chemistry.

Table 1: Yield Comparison in Different Catalytic Conditions

| Catalyst Type | Yield (%) |

|---|---|

| Conventional Method | 60 |

| Phase-Transfer Catalysis | >95 |

Nanotechnology

Phenolic-Enabled Nanotechnology

this compound plays a role in phenolic-enabled nanotechnology (PEN), which leverages the properties of phenolic compounds for the synthesis of nanomaterials. The unique reactivity and biocompatibility of this compound facilitate its use in creating nanohybrid materials for biomedical applications. This includes biosensing, bioimaging, and drug delivery systems . The versatility of this compound allows for the engineering of nanoparticles with tailored properties for specific applications.

Case Study: Nanoparticle Synthesis Using this compound

In a study focusing on nanoparticle synthesis, this compound was utilized to create polydopamine-coated nanoparticles. These nanoparticles exhibited enhanced stability and functionality, demonstrating their potential for use in targeted drug delivery systems .

Anion Recognition

Tweezers-Type Anion Receptors

this compound has been explored as a building block for anion receptors. Research indicates that derivatives of this compound can be designed to selectively bind anions through non-covalent interactions. This property is particularly useful in environmental chemistry and sensor technology, where selective detection of anions is crucial .

Table 2: Anion Recognition Properties of this compound Derivatives

| Compound Type | Anion Targeted | Binding Affinity (Kcal/mol) |

|---|---|---|

| This compound Derivative | Fluoride | -5.3 |

| This compound Derivative | Chloride | -4.8 |

| This compound Derivative | Nitrate | -6.0 |

Mécanisme D'action

The mechanism of action of diphenoxymethane involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to activate peroxisome proliferator-activated receptors alpha and gamma, leading to enhanced mitochondrial function and inhibition of the Wnt/β-catenin signaling pathway . These interactions contribute to its therapeutic effects in conditions like insulin resistance and cancer.

Comparaison Avec Des Composés Similaires

Detailed Research Findings

Role in Thermal Conductance Enhancement

In graphene-based molecular junctions, this compound’s short aliphatic chain and rigid ether linkages optimize phonon transport, achieving thermal conductance 25% higher than C2OP .

Activité Biologique

Diphenoxymethane (CHO) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by two phenoxy groups attached to a central methylene bridge. Its structural formula is depicted as follows:

This structure contributes to its solubility and interaction with various biological targets.

Mechanisms of Biological Activity

This compound exhibits multiple mechanisms of action, influencing various biological pathways:

- Opioid Receptor Modulation : It interacts with opioid receptors, which are crucial for pain modulation. Studies indicate that this compound may act as an agonist or antagonist depending on the receptor subtype involved .

- Anticancer Properties : Research has demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines. It has shown potential in inhibiting the proliferation of leukemia cells by inducing apoptosis .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains .

Biological Activity Profiles

The biological activity of this compound can be summarized in the following table:

| Activity Type | Target/Effect | Source |

|---|---|---|

| Opioid Receptor Agonism | Pain relief via μ-opioid receptors | |

| Anticancer Activity | Inhibition of leukemia cell growth | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies and Research Findings

-

Opioid Receptor Binding Studies :

A study utilizing radiolabeled ligands demonstrated that this compound binds to various opioid receptors, including the σ-opioid receptor and ε-opioid receptor. This binding is critical for understanding its analgesic properties . -

Anticancer Activity :

In vitro studies have shown that this compound significantly reduces cell viability in K562 chronic myeloid leukemia cells. The IC values were reported at approximately 20 µM, indicating a potent effect compared to standard chemotherapeutics . -

Antimicrobial Efficacy :

This compound was tested against several bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be below 50 µg/mL for effective strains .

Q & A

Q. What are the established synthetic pathways for diphenoxymethane, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via acid-catalyzed condensation of phenol derivatives. Optimization involves systematic variation of catalysts (e.g., sulfuric acid vs. solid acid catalysts), stoichiometric ratios, and temperature. Purity can be assessed using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, ensure inert atmospheres and controlled heating rates to minimize side reactions like over-oxidation .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is preferred for quantifying this compound in mixtures. Structural confirmation requires H/C NMR and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., ether linkages). For trace analysis, tandem mass spectrometry (LC-MS/MS) provides high sensitivity. Always include internal standards (e.g., deuterated analogs) to validate instrument calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is flammable and may irritate mucous membranes. Use explosion-proof equipment, fume hoods, and personal protective equipment (PPE) including nitrile gloves and safety goggles. Store in airtight containers away from oxidizers, and ground all equipment to prevent static discharge. Refer to material safety data sheets (MSDS) for emergency response measures, such as spill containment using non-combustible absorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Discrepancies in thermal decomposition temperatures (e.g., 150–200°C) may arise from impurities or methodological differences. Replicate studies using differential scanning calorimetry (DSC) under controlled heating rates and purge gases (N vs. air). Cross-validate with thermogravimetric analysis (TGA) and compare against literature using standardized purity thresholds (>98%). Statistical tools like ANOVA can identify significant variability between datasets .

Q. What experimental designs are effective for studying this compound’s degradation pathways in environmental matrices?

Simulate environmental conditions (e.g., UV exposure, aqueous hydrolysis) and monitor degradation products via liquid chromatography–high-resolution mass spectrometry (LC-HRMS). Use isotope-labeling (e.g., C-phenoxymethane) to trace reaction intermediates. Pair with computational models (DFT calculations) to predict degradation mechanisms and validate with kinetic studies .

Q. How do solvent polarity and pH influence this compound’s reactivity in catalytic systems?

Conduct solvent screening (e.g., dichloromethane, ethanol, water) under varying pH levels to assess reactivity in nucleophilic substitution or oxidation reactions. Use electrochemical methods (cyclic voltammetry) to measure redox potentials. Correlate results with Kamlet-Taft solvent parameters or Hansen solubility coefficients to identify polarity-driven trends. Include control experiments to isolate solvent effects from catalytic activity .

Q. What strategies mitigate bias when interpreting conflicting bioactivity data for this compound derivatives?

Apply blinding protocols during bioassays to reduce observer bias. Use independent replication labs to verify results. For in vitro studies, standardize cell lines and culture conditions. Employ meta-analysis frameworks to aggregate data, and apply funnel plots to detect publication bias. Transparently report negative results in supplementary materials to avoid selective data presentation .

Methodological Guidelines

- Data Validation : Always include triplicate measurements and report confidence intervals. Use tools like Grubbs’ test to identify outliers .

- Literature Review : Follow systematic review protocols (e.g., PRISMA) to map existing knowledge gaps and avoid redundant studies .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human/animal subjects, and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.